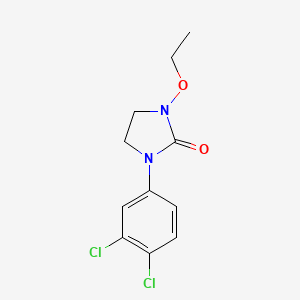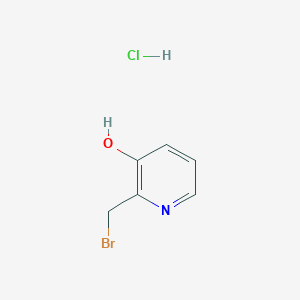
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole is an organic compound that features a cyclopropyl group, an iodomethyl group, and a pyrrole ring
Métodos De Preparación
The synthesis of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by iodination. The reaction conditions typically include the use of a cyclopropyl precursor, an iodinating agent such as iodine or N-iodosuccinimide, and a suitable solvent like dichloromethane. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodomethyl group, which can undergo nucleophilic substitution reactions. The cyclopropyl group and pyrrole ring contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Comparación Con Compuestos Similares
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-cyclopropyl-2-(bromomethyl)-1H-pyrrole: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-cyclopropyl-2-(chloromethyl)-1H-pyrrole: Contains a chloromethyl group instead of an iodomethyl group.
1-cyclopropyl-2-(methyl)-1H-pyrrole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its iodomethyl group, which imparts higher reactivity and versatility in chemical transformations compared to its bromomethyl and chloromethyl analogs.
Propiedades
Fórmula molecular |
C8H10IN |
|---|---|
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-(iodomethyl)pyrrole |
InChI |
InChI=1S/C8H10IN/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4,6H2 |
Clave InChI |
JEPCKTRHIYHKQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CC=C2CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)
![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)



![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
